(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid (2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 33019-84-0
VCID: VC8414355
InChI: InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(C)(C)C
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid

CAS No.: 33019-84-0

Cat. No.: VC8414355

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid - 33019-84-0

Specification

CAS No. 33019-84-0
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
Standard InChI InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Standard InChI Key OLZMLDKOPZADGZ-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)C(C)(C)C
SMILES CC(C)CC(C(=O)O)NC(=O)C(C)(C)C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid features a leucine backbone modified at the α-amino group by a pivaloyl moiety. The stereochemistry at the second carbon (C2) is specified as S-configuration, rendering the molecule chiral. Key structural identifiers include:

PropertyValue
IUPAC Name(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
Canonical SMILESCC(C)CC(C(=O)O)NC(=O)C(C)(C)C
Isomeric SMILESCC(C)CC@@HNC(=O)C(C)(C)C
InChIKeyOLZMLDKOPZADGZ-QMMMGPOBSA-N
XLogP3-AA (Predicted)1.9

The pivaloyl group introduces significant steric bulk, which may influence solubility, reactivity, and intermolecular interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S)-2-(2,2-dimethylpropanamido)-4-methylpentanoic acid typically involves acylation of L-leucine with pivaloyl chloride under basic conditions. A generalized pathway is outlined below:

  • Protection of Leucine: L-leucine is dissolved in an aqueous alkaline solution (e.g., NaOH), followed by dropwise addition of pivaloyl chloride. The reaction is maintained at 0–5°C to minimize racemization.

  • Acidification and Isolation: The mixture is acidified with HCl to precipitate the product, which is then purified via recrystallization or chromatography.

Reaction Scheme:

L-Leucine+(CH3)3CCOClNaOH(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid+NaCl+H2O\text{L-Leucine} + (\text{CH}_3)_3\text{CCOCl} \xrightarrow{\text{NaOH}} \text{(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid} + \text{NaCl} + \text{H}_2\text{O}

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic pivaloyl group:

  • Water: Poor solubility (<1 mg/mL at 25°C) due to the non-polar tert-butyl moiety.

  • Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Thermodynamic Parameters

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)Predicted 1.9

Comparatively, unmodified L-leucine (CAS 328-39-2) exhibits a melting point of 293–296°C and higher water solubility (24 g/L at 25°C) , underscoring the impact of the pivaloyl modification on physicochemical behavior .

Challenges and Future Directions

Research Gaps

  • Toxicity Data: No in vitro or in vivo toxicity studies are reported.

  • Biological Activity: Enzymatic hydrolysis rates and metabolic fate remain uncharacterized.

  • Synthetic Optimization: Scalable synthesis methods and enantiomeric purity control require development.

Recommendations for Future Work

  • Conduct pharmacokinetic studies to assess absorption and metabolism.

  • Explore applications in drug delivery systems, leveraging the pivaloyl group’s lipophilicity.

  • Develop analytical standards for quality control in peptide synthesis.

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